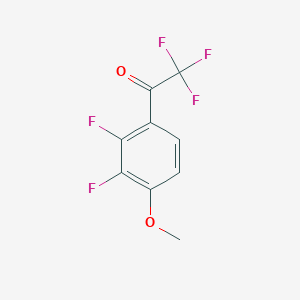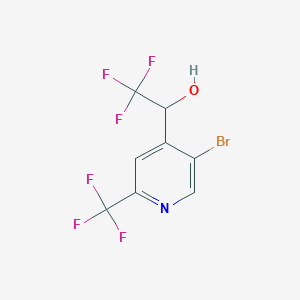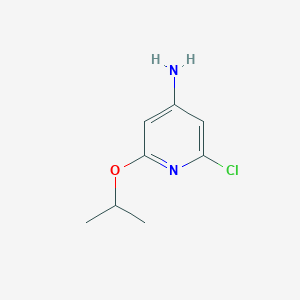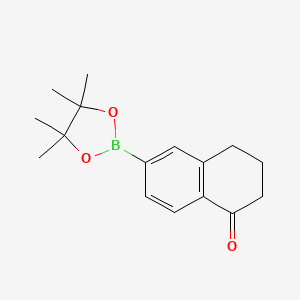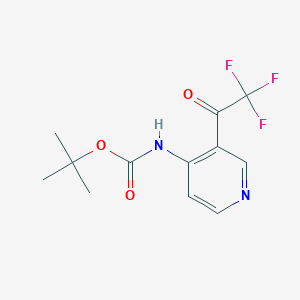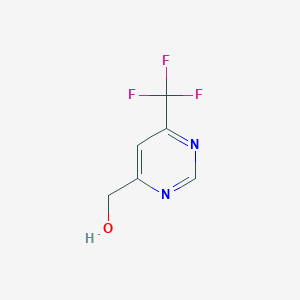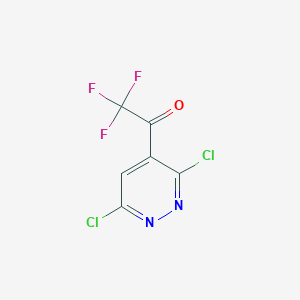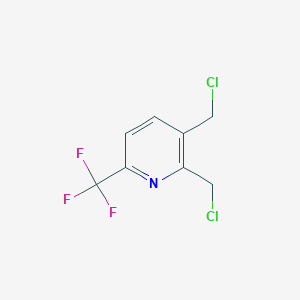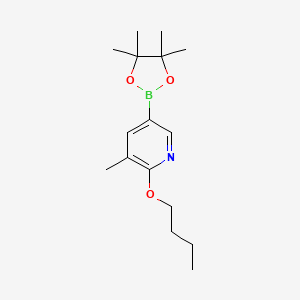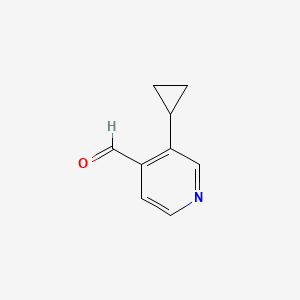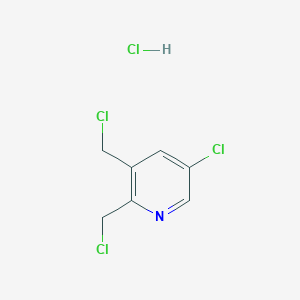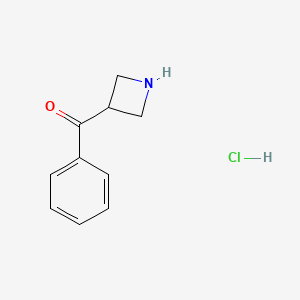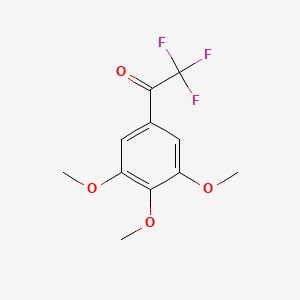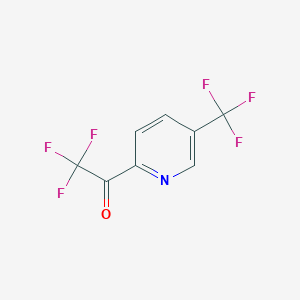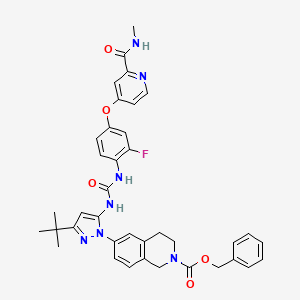
benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Übersicht
Beschreibung
Benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C38H38FN7O5 and its molecular weight is 691.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Patel, Patel, and Barat (2010) focused on the synthesis of a series of compounds, including those similar to the specified chemical, to evaluate their antibacterial and antifungal activities. These compounds were synthesized by a specific reaction process and evaluated for their in vitro antimicrobial properties (Patel, Patel, & Barat, 2010).
Electroluminescence in OLEDs
Research by Su et al. (2021) investigated the photoluminescent emissions of orange-red iridium (III) complexes, similar in structure to the specified compound, for use in organic light-emitting diodes (OLEDs). The study highlighted the high phosphorescence quantum yields and the potential for these compounds in enhancing OLED performance (Su et al., 2021).
Synthesis and Characterization of Complexes
Galadzhun, Kulmaczewski, and Halcrow (2019) synthesized derivatives of the compound and examined their properties, including spin states, when complexed with iron. This study provides insights into the structural and magnetic properties of such complexes (Galadzhun, Kulmaczewski, & Halcrow, 2019).
Application in Organic Light-Emitting Devices
Another study by Su and Zheng (2018) focused on the photoluminescence and electroluminescence of organic iridium(III) complexes. These compounds, structurally similar to the one , showed potential for use in organic light-emitting diodes with different emission spectrums (Su & Zheng, 2018).
Pharmaceutical Application as Aurora Kinase Inhibitor
A study from 2006 explored compounds structurally related to the specified chemical as Aurora kinase inhibitors. These inhibitors have potential applications in cancer treatment, demonstrating the pharmaceutical relevance of this compound class (ヘンリー,ジェームズ, 2006).
Activity Against Mycobacterium tuberculosis
Guerrini et al. (2013) synthesized new fluoroquinolones, similar to the compound , which showed activity against Mycobacterium tuberculosis. The study focused on developing compounds that could be effective against fluoroquinolone-resistant strains (Guerrini et al., 2013).
Eigenschaften
IUPAC Name |
benzyl 6-[3-tert-butyl-5-[[2-fluoro-4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]pyrazol-1-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38FN7O5/c1-38(2,3)33-21-34(43-36(48)42-31-13-12-28(19-30(31)39)51-29-14-16-41-32(20-29)35(47)40-4)46(44-33)27-11-10-26-22-45(17-15-25(26)18-27)37(49)50-23-24-8-6-5-7-9-24/h5-14,16,18-21H,15,17,22-23H2,1-4H3,(H,40,47)(H2,42,43,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQAXXHUUZFXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(CN(CC5)C(=O)OCC6=CC=CC=C6)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38FN7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



